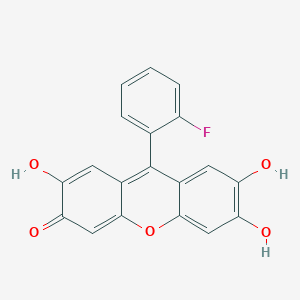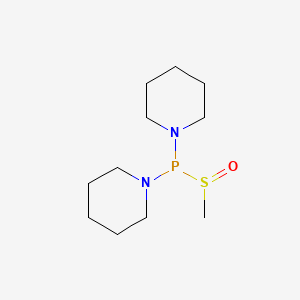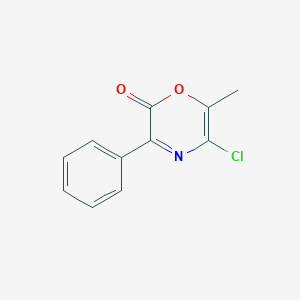![molecular formula C12H26O3Si B12549792 Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester CAS No. 165740-26-1](/img/structure/B12549792.png)
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester is an organic compound that belongs to the class of butanoic acid derivatives. This compound is characterized by the presence of a triethylsilyl group attached to the oxygen atom of the butanoic acid moiety, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the triethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can lead to higher production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butanoic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while reduction can produce butanol derivatives.
Scientific Research Applications
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester is unique due to the presence of the triethylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Properties
CAS No. |
165740-26-1 |
|---|---|
Molecular Formula |
C12H26O3Si |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
ethyl 3-triethylsilyloxybutanoate |
InChI |
InChI=1S/C12H26O3Si/c1-6-14-12(13)10-11(5)15-16(7-2,8-3)9-4/h11H,6-10H2,1-5H3 |
InChI Key |
IPBCFVDZENAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)



![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)



